N-(2,4-difluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and pyridopyrimidine derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the difluorophenyl group.
Condensation: reactions to form the pyridopyrimidine core.
Thioether formation: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridopyrimidine derivatives.
Medicine: Potential therapeutic agent for diseases where pyridopyrimidine derivatives show activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-(methylthio)acetamide
- N-(2,4-Difluorophenyl)-2-(ethylthio)acetamide
- N-(2,4-Difluorophenyl)-2-(propylthio)acetamide
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the pyridopyrimidine core. This structural uniqueness may confer distinct biological activities and properties compared to similar compounds.
Properties
Molecular Formula |
C19H18F2N4O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-ethyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H18F2N4O2S/c1-4-25-17-16(10(2)7-11(3)22-17)18(27)24-19(25)28-9-15(26)23-14-6-5-12(20)8-13(14)21/h5-8H,4,9H2,1-3H3,(H,23,26) |
InChI Key |
CSAUXZDGYYWJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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